4-Fluoroisoquinolin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoroisoquinolin-1-ol is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . This compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of fluorinated isoquinolines, such as 4-Fluoroisoquinolin-1-ol, has seen significant advancements in the past decade . These synthetic approaches are classified based on the standpoint of organic synthesis: direct introduction of fluorine onto the isoquinoline ring, construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular structure of 4-Fluoroisoquinolin-1-ol consists of a nine-membered carbon ring with a nitrogen atom, a fluorine atom, and a hydroxyl group .Physical And Chemical Properties Analysis
4-Fluoroisoquinolin-1-ol is a solid compound . It has a molecular weight of 163.15 and a molecular formula of C9H6FNO . The specific physical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
4-Fluoroisoquinolin-1-ol and its derivatives are pivotal in synthetic organic chemistry, particularly in constructing complex molecules. The compound's inherent reactivity, stemming from the fluorine atom and the isoquinoline scaffold, facilitates diverse synthetic transformations. For instance, one study demonstrates a one-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines using a silver-catalyzed intramolecular aminofluorination of alkyne, highlighting an efficient pathway to synthesize various fluorinated isoquinolines (Liu et al., 2013). This method underscores the strategic incorporation of fluorine atoms to modulate chemical reactivity and physicochemical properties of molecules.
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, fluorinated heterocycles, including 4-fluoroisoquinolin-1-ol derivatives, are extensively explored for their potential therapeutic applications. The introduction of fluorine can significantly influence the biological activity, metabolic stability, and membrane permeability of pharmaceutical compounds. A notable example includes the development of novel 4-fluoroisoquinoline derivatives as potent antitumor agents, where the fluorine atom plays a crucial role in modulating the activity and selectivity of these molecules (Chou et al., 2010).
Imaging Agents and Diagnostic Applications
Fluorinated isoquinolines find applications in the development of imaging agents, particularly for positron emission tomography (PET). The presence of a fluorine atom allows for the incorporation of radioactive fluorine-18, making these compounds useful as radiotracers. For example, derivatives of 4-fluoroisoquinolin-1-ol have been evaluated for their potential in imaging vesicular monoamine transporter 2 (VMAT2) sites in the human brain, showcasing the utility of fluorinated compounds in diagnostic medicine and neuroscience research (Lin et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTQWYYUPAMYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroisoquinolin-1-ol | |
CAS RN |
1934536-53-4 |
Source
|
Record name | 4-fluoroisoquinolin-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.